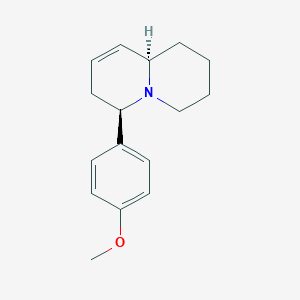
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines Quinolizines are bicyclic compounds that contain a nitrogen atom in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with different functional groups, while substitution reactions can introduce new substituents to the aromatic ring.
科学研究应用
Chemistry
In chemistry, (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of nitrogen-containing heterocycles. Its interactions with biological molecules can provide insights into various biochemical processes.
Medicine
In medicine, derivatives of quinolizines are often explored for their pharmacological properties. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyphenyl group can influence its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinolizine derivatives with different substituents on the aromatic ring. Examples include:
- (6R,9aR)-6-Phenyl-1,3,4,6,7,9a-hexahydro-2H-quinolizine
- (6R,9aR)-6-(4-Hydroxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine
Uniqueness
The presence of the methoxyphenyl group in (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine distinguishes it from other quinolizine derivatives
属性
CAS 编号 |
87781-85-9 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC 名称 |
(6R,9aR)-6-(4-methoxyphenyl)-2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C16H21NO/c1-18-15-10-8-13(9-11-15)16-7-4-6-14-5-2-3-12-17(14)16/h4,6,8-11,14,16H,2-3,5,7,12H2,1H3/t14-,16-/m1/s1 |
InChI 键 |
RHLGFXMWIPREFJ-GDBMZVCRSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2CC=C[C@@H]3N2CCCC3 |
规范 SMILES |
COC1=CC=C(C=C1)C2CC=CC3N2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



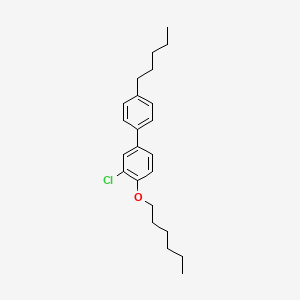
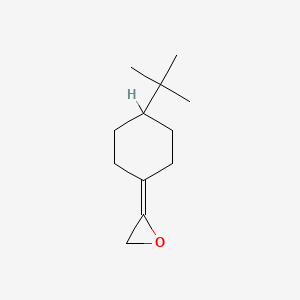
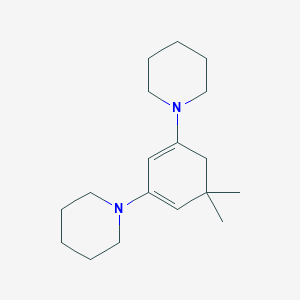

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
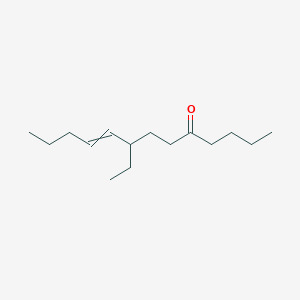



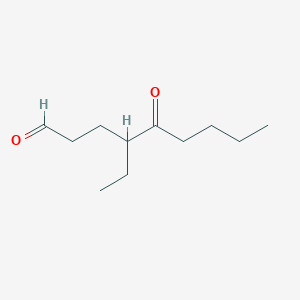
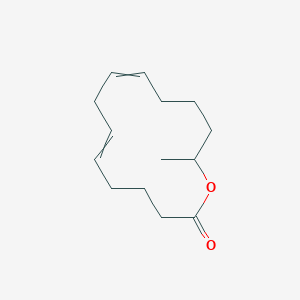

![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
